Dibenzyl pyridine-2,5-dicarboxylate
Description
Dibenzyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, synthesized via the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with benzyl alcohol. This yields a crystalline product with a melting point of 110°C after recrystallization from ethyl acetate . The compound is structurally characterized by two benzyl ester groups attached to the pyridine ring at the 2- and 5-positions (Figure 1).
Properties
CAS No. |
24202-70-8 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
dibenzyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-12-19(22-13-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
AVCHXFWJIVVCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-2,4-Dicarboxylate Derivatives
- Example : Diethyl pyridine-2,4-dicarboxylate (PD24)
- Synthesis : Prepared via esterification of pyridine-2,4-dicarboxylic acid, similar to the dibenzyl derivative .
- Biological Activity : Acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs), with a lower IC50 (higher potency) compared to pyridine-2,5-dicarboxylate. For human P4Hs, pyridine-2,4-dicarboxylate exhibits a 4–7-fold lower IC50 than the 2,5-isomer .
- Coordination Chemistry : Forms distinct metal-organic frameworks (MOFs) due to carboxylate positioning. For instance, KAYBUJ51 MOFs with pyridine-2,4-dicarboxylate differ topologically from 2,5-isomer-based frameworks despite identical compositions .
Diethyl Pyridine-2,5-Dicarboxylate (PD25)
- Applications : Serves as a precursor for enzyme inhibitors and MOFs.
- Inhibition Profile : Higher IC50 (lower potency) against collagen prolyl hydroxylases (C-P4Hs) compared to pyridine-2,4-dicarboxylate. However, in Brugia malayi PHY-1, pyridine-2,5-dicarboxylate shows a 2-fold lower Ki than in human or C. elegans enzymes, indicating species-specific efficacy .
Diethyl Pyrrole-2,5-Dicarboxylate
- Synthesis : Produced via multistep routes, including unexpected pathways, and characterized by X-ray diffraction .
- Applications : Medicinal chemistry precursor for tricyclic aziridines and Janus kinase inhibitors .
Physicochemical and Structural Properties
Coordination Chemistry and Material Science
- Copper Complexes : Pyridine-2,5-dicarboxylate forms Cu(II) complexes with bond lengths (Cu–O) of 1.936–1.958 Å, comparable to other dicarboxylate ligands .
- Bismuth MOFs: Mechanochemical synthesis of bismuth-pyridine-2,5-dicarboxylate compounds yields solvent-free frameworks with validated coordination spheres via Raman and EXAFS .
- Topological Differences : Isomeric ligands (e.g., pyridine-2,4- vs. 2,5-dicarboxylate) generate MOFs with distinct topologies despite identical compositions (e.g., KAYBIX vs. KAYBUJ51) .
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